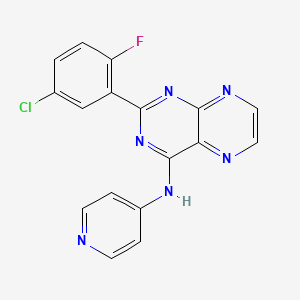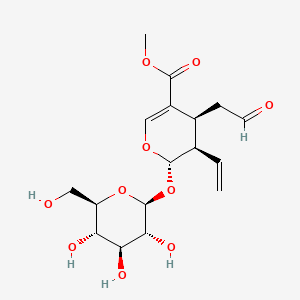
Sulbactam pivoxil
Vue d'ensemble
Description
Le sulbactam pivoxil est un inhibiteur de β-lactamase irréversible qui est utilisé en association avec des antibiotiques β-lactames pour améliorer leur efficacité. Ce composé est particulièrement utile pour lutter contre les infections bactériennes où les bactéries ont développé une résistance en produisant des enzymes β-lactamases . Le this compound est un promédicament, ce qui signifie qu'il est converti en sa forme active, le sulbactam, dans l'organisme. Cette conversion permet une meilleure absorption et une meilleure biodisponibilité lorsqu'il est administré par voie orale .
Applications De Recherche Scientifique
Sulbactam pivoxil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to enhance the efficacy of β-lactam antibiotics in treating bacterial infections, especially those caused by β-lactamase-producing bacteria . The combination of amoxicillin and this compound is widely used to treat upper respiratory tract infections . Additionally, this compound has been studied for its compatibility with various pharmaceutical excipients, making it a valuable compound in drug formulation and development .
Mécanisme D'action
Target of Action
Sulbactam pivoxil is a prodrug of Sulbactam , which is a competitive, irreversible bacterial beta (β)-lactamase inhibitor . The primary targets of Sulbactam are the β-lactamase enzymes produced by bacteria that have developed resistance .
Mode of Action
Sulbactam blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This inhibition allows β-lactam antibiotics to attack and kill the bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by Sulbactam is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase enzymes, Sulbactam prevents the breakdown of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
this compound is preferred for oral formulations due to the poor absorption of Sulbactam in the gastrointestinal tract .
Result of Action
The result of Sulbactam’s action is the improved efficacy of β-lactam antibiotics. By inhibiting β-lactamase enzymes, Sulbactam allows β-lactam antibiotics to effectively kill bacteria that would otherwise be resistant .
Action Environment
The action of this compound can be influenced by environmental factors such as humidity. The powder form of this compound has suitable physicochemical properties for processing in controlled humidity environments . Furthermore, thermal analyses suggest that this compound is compatible with most pharmaceutical excipients .
Analyse Biochimique
Biochemical Properties
Sulbactam pivoxil interacts with β-lactamase enzymes, which are produced by certain bacteria to resist β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the degradation of the antibiotic, thereby enhancing its antibacterial effect .
Cellular Effects
The primary cellular effect of this compound is the inhibition of β-lactamase enzymes . This inhibition allows β-lactam antibiotics to exert their antibacterial effects, which typically involve the disruption of bacterial cell wall synthesis .
Molecular Mechanism
This compound, as a β-lactamase inhibitor, works by blocking the enzyme responsible for antibiotic resistance . It does this by binding to the active site of the β-lactamase enzyme, preventing it from breaking down the β-lactam ring structure that is crucial for the antibiotic’s activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings . The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to this compound melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .
Metabolic Pathways
This compound is a prodrug, which means it is metabolized in the body to produce the active drug, sulbactam . The specific metabolic pathways involved in this process have not been explicitly mentioned in the available literature.
Méthodes De Préparation
Le sulbactam pivoxil est synthétisé à partir de sulbactam sodique comme matière de départ. La voie de synthèse implique la réaction du sulbactam sodique avec du pivalate de chlorométhyle en présence d'un catalyseur de transfert de phase, tel qu'un tensioactif cationique de sel d'ammonium quaternaire, dans un solvant organique tel que le N,N-diméthylformamide ou le diméthylsulfoxyde . La réaction est réalisée à des températures comprises entre 25 °C et 30 °C, ce qui entraîne la formation de this compound . Cette méthode est avantageuse en raison de son rendement élevé, de ses conditions de réaction douces et de son aptitude à la production industrielle à grande échelle .
Analyse Des Réactions Chimiques
Le sulbactam pivoxil subit diverses réactions chimiques, notamment l'hydrolyse et l'estérification. Le composé est stable dans des environnements à humidité contrôlée et présente une bonne compatibilité avec les excipients pharmaceutiques courants . L'analyse thermique a montré que le this compound a un point de fusion de 109 °C et se décompose à 184 °C . La spectroscopie infrarouge à transformée de Fourier a identifié des bandes caractéristiques d'hydrocarbures aliphatiques et de groupes esters dans le composé .
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour améliorer l'efficacité des antibiotiques β-lactames dans le traitement des infections bactériennes, en particulier celles causées par des bactéries productrices de β-lactamase . L'association d'amoxicilline et de this compound est largement utilisée pour traiter les infections des voies respiratoires supérieures . De plus, le this compound a été étudié pour sa compatibilité avec divers excipients pharmaceutiques, ce qui en fait un composé précieux dans la formulation et le développement des médicaments .
Mécanisme d'action
Le this compound agit en inhibant les enzymes β-lactamases, qui sont produites par les bactéries pour conférer une résistance aux antibiotiques β-lactames . En inhibant ces enzymes, le this compound protège les antibiotiques β-lactames de la dégradation, leur permettant de cibler et de tuer efficacement les bactéries . Le composé lui-même contient un cycle β-lactame, qui est essentiel à son activité inhibitrice . Le this compound est converti en sa forme active, le sulbactam, dans l'organisme, où il exerce ses effets en se liant aux enzymes β-lactamases et en les inhibant .
Comparaison Avec Des Composés Similaires
Le sulbactam pivoxil est similaire à d'autres inhibiteurs de β-lactamase tels que l'acide clavulanique et le tazobactam. Il possède des propriétés uniques qui le rendent particulièrement efficace dans certaines applications. Par exemple, le this compound est préféré pour les formulations orales en raison de sa meilleure absorption et de sa meilleure biodisponibilité par rapport aux autres inhibiteurs de β-lactamase . De plus, des études ont montré que le this compound et l'acide clavulanique sont tout aussi efficaces dans le traitement de certaines infections bactériennes, telles que l'otite moyenne chez l'enfant . D'autres composés similaires comprennent l'avibactam et le relébactam, qui inhibent également les enzymes β-lactamases mais ont des structures chimiques et des propriétés pharmacocinétiques différentes .
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVYKXTRACOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048692 | |
| Record name | Pivoxil Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69388-79-0 | |
| Record name | Pivoxil Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)











